molecular formula C11H10FN B8559914 1-(4-Fluorobenzyl)-1H-pyrrole

1-(4-Fluorobenzyl)-1H-pyrrole

Cat. No.: B8559914
M. Wt: 175.20 g/mol
InChI Key: WJQQDEBEHWTSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrole

InChI

InChI=1S/C11H10FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2

InChI Key

WJQQDEBEHWTSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of pyrrole (10.0 mL, 9.67 g, 144.13 mmol) in dichloromethane (200 mL) were added tetrabutylammonium bromide (46.5 g, 144.13 mmol), 4-fluorobenzyl bromide (17.7 mL, 158.54 mmol) and 50% NaOH aqueous solution (120 mL) with cooling in an ice-water bath. The resulting mixture was heated to reflux for 5 hr. After cooling down, it was quenched with saturated aqueous NH4Cl solution (200 mL), and extracted with dichloromethane (300 mL). The organic extract was dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography. Elution with dichloromethane:ethyl acetate:hexanes (1:1:5) provided the title compound (20 g, 79% yield). 1H NMR (CDCl3) δ ppm 6.96-7.09 (m, 4H), 6.67 (d, 2H, J=2.0 Hz), 6.19 (t, 2H, J=2.0 Hz), 5.03 (s, 2H). LCMS (APCI, M+H+): 176.1.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.5 g
Type
catalyst
Reaction Step One
Yield
79%

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